2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[(5-methylfuran-2-yl)methyl]acetamide
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Overview
Description
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes an imidazo[4,3-c][1,2,4]triazole core
Preparation Methods
The synthesis of 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the imidazo[4,3-c][1,2,4]triazole core through cyclization reactions, followed by functionalization to introduce the methoxyphenyl and furan groups. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The imidazo[4,3-c][1,2,4]triazole core can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,3-c][1,2,4]triazole core can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl and furan groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds include other imidazo[4,3-c][1,2,4]triazole derivatives with different substituents. Compared to these compounds, 2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]-N-[(5-METHYLFURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of methoxyphenyl and furan groups, which may confer distinct chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C19H19N5O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H19N5O5/c1-12-3-6-15(29-12)9-20-17(25)11-23-19(27)24-16(21-23)10-22(18(24)26)13-4-7-14(28-2)8-5-13/h3-8H,9-11H2,1-2H3,(H,20,25) |
InChI Key |
HSEFIGQEWLVITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CN2C(=O)N3C(=N2)CN(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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